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Technical Support Center: Eleclazine Hydrochloride in Cardiac Tissue Research

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Compound of Interest		
Compound Name:	Eleclazine hydrochloride	
Cat. No.:	B8068773	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of **Eleclazine hydrochloride** (formerly GS-6615) in cardiac tissue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Eleclazine hydrochloride** in cardiac tissue?

Eleclazine is a selective inhibitor of the cardiac late sodium current (INaL).[1][2][3][4] This current is carried primarily by the NaV1.5 sodium channel. By inhibiting the late component of the sodium current, Eleclazine helps to shorten the action potential duration (APD) and reduce arrhythmias, particularly in conditions where the late INa is enhanced, such as Long QT Syndrome type 3 (LQT3).[1]

Q2: What is the selectivity of Eleclazine for the late sodium current (INaL) versus the peak sodium current (INaP)?

Eleclazine exhibits significant selectivity for INaL over INaP. Studies have reported this selectivity to be more than 40-fold and as high as 84-fold.[1][2] At therapeutic concentrations, Eleclazine has minimal effect on the peak sodium current.[1]

Q3: Does **Eleclazine hydrochloride** have off-target effects on other cardiac ion channels?



Yes, while relatively selective, Eleclazine can affect other cardiac ion channels at concentrations higher than those required for INaL inhibition. The most notable off-target effect is on the rapid component of the delayed rectifier potassium current (IKr), for which it is a weak inhibitor.[1][4]

Troubleshooting Guides

Issue 1: Unexpected prolongation of the QRS complex in animal ECG recordings.

- Possible Cause: While Eleclazine typically has a minimal effect on the QRS interval, a slight prolongation can occur at higher concentrations, especially in the presence of hyperkalemia (elevated extracellular potassium).[1]
- Troubleshooting Steps:
 - Verify Drug Concentration: Ensure the administered dose and resulting plasma concentration of Eleclazine are within the intended therapeutic range.
 - Monitor Serum Potassium: Check the potassium levels in your animal model, as
 hyperkalemia can potentiate the effects of sodium channel blockers on cardiac conduction.
 - Frequency Dependence: Be aware that the inhibitory effects of Eleclazine on the peak sodium current can be use-dependent, meaning they are more pronounced at higher heart rates.[5][6] Consider this if your experimental model involves tachycardia.

Issue 2: Inconsistent results in action potential duration (APD) shortening.

- Possible Cause: The effect of Eleclazine on APD is most pronounced when the late INa is
 pathologically enhanced. In normal cardiac tissue with minimal late INa, the APD shortening
 effect may be less significant.
- Troubleshooting Steps:
 - Experimental Model: For robust demonstration of Eleclazine's APD shortening effects, consider using a model with enhanced late INa, such as through the application of Anemone Toxin II (ATX-II) or using cells with LQT3-associated mutations.[1][2]



 Concentration-Response: Perform a concentration-response curve to determine the optimal concentration for your specific preparation. The IC50 for INaL inhibition can vary slightly between different cell types and experimental conditions.[1][2][4]

Issue 3: Observing less atrial-selective effects than anticipated.

- Possible Cause: While some studies suggest potential for atrial selectivity, Eleclazine inhibits INaL in both atrial and ventricular myocytes.[6][7] The degree of selectivity may depend on the specific electrophysiological properties of the atrial versus ventricular tissue in your model.
- Troubleshooting Steps:
 - Direct Comparison: If atrial selectivity is a key endpoint, perform direct comparisons of Eleclazine's effects on atrial and ventricular myocytes from the same animal under identical recording conditions.
 - Biophysical Properties: Characterize the baseline biophysical properties of the sodium currents in your atrial and ventricular preparations, as differences in voltage-dependence of inactivation can influence drug effects.[6][7]

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of Eleclazine on Cardiac Ion Currents



Ion Current	Species/Cell Type	IC50	Notes
Late INa (ATX-II enhanced)	Rabbit Ventricular Myocytes	0.7 μM[1]	
Late INa (ATX-II enhanced)	Wild-type hNaV1.5	0.62 ± 0.12 μM[2][3]	
Late INa (LQT3 mutants)	hNaV1.5 Variants	0.33 - 1.7 μM[2][3]	_
Late INa (ATX-II activated)	Rat Atrial & Ventricular Myocytes	~200 nM[6][7]	
Late INa	Single Atrial Myocytes	736 ± 67 nM[8]	
Peak INa	Rabbit Ventricular Myocytes	>10 µM[1]	Minimal inhibition observed at the highest tested concentration.
lKr	Rabbit Ventricular Myocytes	~14.2 µM[1]	Weak inhibition.
Use-Dependent Block of INaP	hiPSC-derived Cardiomyocytes	0.6 μM[9]	At a stimulation frequency of 10 Hz.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Late INa Measurement

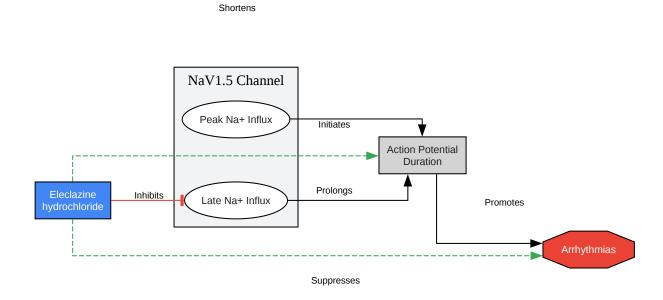
- Cell Preparation: Isolate single ventricular or atrial myocytes from the desired species (e.g., rabbit, rat) using standard enzymatic digestion protocols.
- Solutions:
 - Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES,
 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, add nifedipine (to block ICa,L) and appropriate K+ channel blockers.



- Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
- Recording:
 - Establish whole-cell patch-clamp configuration.
 - Hold the cell at a membrane potential of -120 mV.
 - Apply a depolarizing voltage step to -20 mV for 500 ms to elicit the sodium current.
 - To enhance the late component, perfuse the cell with a low concentration of Anemone Toxin II (ATX-II, e.g., 3 nM).[1]
 - Measure the late INa as the current remaining at the end of the depolarizing pulse.
- Drug Application:
 - After obtaining a stable baseline recording of enhanced late INa, perfuse the bath with increasing concentrations of Eleclazine hydrochloride.
 - Allow sufficient time for the drug effect to reach steady-state at each concentration.
 - Construct a concentration-response curve to determine the IC50.

Visualizations

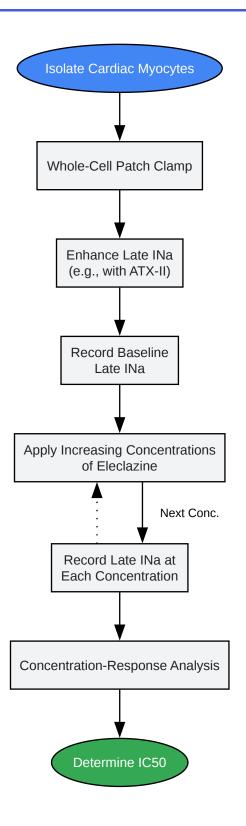




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Caption: Mechanism of action of **Eleclazine hydrochloride** in cardiac myocytes.

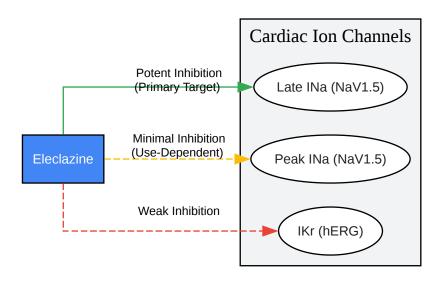




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Caption: Workflow for determining the IC50 of Eleclazine on late INa.





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Caption: Ion channel selectivity profile of **Eleclazine hydrochloride**.

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